molecular formula C9H11NO4 B2985882 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid CAS No. 2044835-89-2

2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid

Cat. No.: B2985882
CAS No.: 2044835-89-2
M. Wt: 197.19
InChI Key: NIUFOTRXJNMUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid is an organic compound with the molecular formula C9H11NO4. It is characterized by the presence of a methoxypyridine ring attached to an acetic acid moiety through a methoxy linkage.

Scientific Research Applications

2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid has several scientific research applications:

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxypyridin-3-ylmethanol.

    Methoxylation: The 6-methoxypyridin-3-ylmethanol is then reacted with a suitable methoxylating agent, such as dimethyl sulfate, under basic conditions to form 6-methoxypyridin-3-ylmethoxy compound.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridin-3-ylmethanamine
  • 6-Methoxypyridin-2-ylmethanamine
  • 6-Methoxy-3-pyridinylboronic acid

Comparison

2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid is unique due to its specific structure, which combines a methoxypyridine ring with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the acetic acid moiety may enhance its solubility and reactivity in biological systems, making it more suitable for certain applications .

Properties

IUPAC Name

2-[(6-methoxypyridin-3-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-3-2-7(4-10-8)5-14-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUFOTRXJNMUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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